Cyclohexylphosphine
Overview
Description
Cyclohexylphosphine is an organophosphorus compound with the molecular formula C₆H₁₃P. It is characterized by a phosphorus atom bonded to a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Cyclohexylphosphine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically include an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product. The process may include steps such as distillation and purification to achieve the desired quality .
Chemical Reactions Analysis
Cyclohexylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert this compound oxides back to this compound using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include this compound oxides and substituted phosphines .
Scientific Research Applications
Cyclohexylphosphine has a wide range of applications in scientific research:
Biology: Research has explored its potential in modifying biological molecules for various applications, including drug development.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of cyclohexylphosphine involves its ability to form stable complexes with metals. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation and polymerization. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal centers, which enhances the reactivity and selectivity of the catalytic processes .
Comparison with Similar Compounds
Cyclohexylphosphine can be compared with other similar compounds such as trithis compound and triphenylphosphine:
Trithis compound: This compound has three cyclohexyl groups attached to the phosphorus atom, making it bulkier and more sterically hindered.
Triphenylphosphine: With three phenyl groups attached to the phosphorus atom, this compound is less sterically hindered and more electron-rich, making it suitable for different catalytic applications.
This compound is unique due to its balance of steric and electronic properties, making it versatile for various applications in catalysis and materials science .
Properties
IUPAC Name |
cyclohexylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13P/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCKWHYWPLHBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073930 | |
Record name | Phosphine, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-68-4 | |
Record name | Cyclohexylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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